molecular formula C4H6F3NO B6165576 (2R,3S)-2-(trifluoromethyl)azetidin-3-ol CAS No. 1932055-31-6

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol

Cat. No. B6165576
CAS RN: 1932055-31-6
M. Wt: 141.1
InChI Key:
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Description

(2R,3S)-2-(Trifluoromethyl)azetidin-3-ol, also known as TFMA, is an important chemical compound with a wide range of applications in both scientific research and industry. It is a chiral compound, meaning it exists in two forms that are mirror images of each other. TFMA is a colorless liquid with a melting point of -37.7 °C and a boiling point of 108 °C. It has a molecular weight of 165.08 g/mol and a molecular formula of C5H7F3NO.

Scientific Research Applications

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol is widely used in scientific research, particularly in the fields of organic synthesis, pharmaceuticals, and biochemistry. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in the synthesis of various peptides and nucleic acid analogues. Additionally, (2R,3S)-2-(trifluoromethyl)azetidin-3-ol has been used in the synthesis of several chiral compounds and has been used as a catalyst in asymmetric synthesis.

Mechanism of Action

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol is an important reagent in organic synthesis. Its mechanism of action is based on its ability to form a covalent bond with a variety of substrates. This covalent bond is formed when the trifluoromethyl group of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol reacts with the substrate, resulting in the formation of a new carbon-carbon bond. This reaction is known as a Michael addition.
Biochemical and Physiological Effects
(2R,3S)-2-(trifluoromethyl)azetidin-3-ol has been studied for its potential biochemical and physiological effects. It has been shown to act as an inhibitor of several enzymes, including cytochrome P450, cyclooxygenase, and lipoxygenase. Additionally, it has been shown to inhibit the growth of certain cancer cell lines, suggesting it may have potential anti-cancer activity. In animal studies, (2R,3S)-2-(trifluoromethyl)azetidin-3-ol has been shown to reduce inflammation and has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol has several advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and availability. Additionally, it is relatively easy to synthesize, making it a convenient reagent for organic synthesis. However, one of the main limitations of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol is its volatility, which can make it difficult to handle in a laboratory setting. Additionally, it is a chiral compound, meaning it exists in two forms that are mirror images of each other. As a result, it can be difficult to ensure that a reaction is proceeding with the desired stereochemistry.

Future Directions

The potential future directions for (2R,3S)-2-(trifluoromethyl)azetidin-3-ol are numerous. One of the main areas of research is the development of new synthetic methods for the synthesis of chiral compounds. Additionally, research is ongoing into the potential biochemical and physiological effects of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol, as well as its potential applications in the pharmaceutical and agrochemical industries. Additionally, further research is needed to explore the potential anti-cancer activity of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol and its ability to inhibit the growth of certain cancer cell lines. Finally, further research is needed to explore the potential applications of (2R,3S)-2-(trifluoromethyl)azetidin-3-ol in the field of biochemistry, such as its potential use as a reagent in the synthesis of various peptides and nucleic acid analogues.

Synthesis Methods

(2R,3S)-2-(trifluoromethyl)azetidin-3-ol can be synthesized by several different methods. One of the most common methods is a three-step reaction involving the reaction of 1-chloro-2,3-difluoro-1-propene with potassium carbonate and dimethylamine, followed by the reaction of the resulting product with trifluoroacetic acid, and finally the reaction of the intermediate product with sodium hydroxide. The reaction is carried out in aqueous solution and can be completed in a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3S)-2-(trifluoromethyl)azetidin-3-ol involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2,2-trifluoroethanol", "sodium hydride", "2-bromoacetaldehyde diethyl acetal", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "methyl iodide", "sodium azide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Conversion of 2,2,2-trifluoroethanol to 2,2,2-trifluoroethyl acetate using acetic acid and acetic anhydride", "Step 2: Deprotonation of 2,2,2-trifluoroethyl acetate using sodium hydride to form the corresponding trifluoroethyl carbanion", "Step 3: Addition of 2-bromoacetaldehyde diethyl acetal to the trifluoroethyl carbanion to form a beta-hydroxy ester intermediate", "Step 4: Reduction of the beta-hydroxy ester intermediate using sodium borohydride to form the corresponding alcohol", "Step 5: Protection of the alcohol using methyl iodide and sodium hydroxide to form the corresponding methyl ether", "Step 6: Conversion of the methyl ether to the corresponding azide using sodium azide and hydrochloric acid", "Step 7: Reduction of the azide using hydrogen gas and palladium on carbon to form the target compound, (2R,3S)-2-(trifluoromethyl)azetidin-3-ol" ] }

CAS RN

1932055-31-6

Molecular Formula

C4H6F3NO

Molecular Weight

141.1

Purity

95

Origin of Product

United States

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